molecular formula C25H20N4O2S B2526948 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-94-8

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2526948
CAS No.: 921515-94-8
M. Wt: 440.52
InChI Key: KBFBJNYXMRFYGX-UHFFFAOYSA-N
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Description

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized as part of a larger group of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides. This synthesis involves a multi-step process starting from commercially available materials, highlighting its potential for further chemical studies and applications (Grošelj et al., 2015).

Antimicrobial Activities

  • Some derivatives of pyrazolo[4,3-c]pyridine, closely related to the compound , have shown promise in antimicrobial activities. This indicates potential for this compound to be explored in similar contexts (Gouda et al., 2010).

Cytotoxic Activities

  • Derivatives of this compound have been studied for their cytotoxic activities against certain cell lines, suggesting potential applications in cancer research or drug development (Mansour et al., 2020).

Inhibitory Effect on Mycobacterium tuberculosis

  • Specific derivatives have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis, indicating a potential application in tuberculosis treatment (Samala et al., 2013).

Mechanism of Action

The mechanism of action for similar compounds has been studied . For example, A10 disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Future Directions

The future directions for similar compounds have been discussed . For example, imidazole has become an important synthon in the development of new drugs .

Properties

IUPAC Name

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-13,16-17H,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBJNYXMRFYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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